Boc-Aminooxy-PEG5-amine
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Overview
Description
Boc-Aminooxy-PEG5-amine: is a polyethylene glycol-based linker utilized in the synthesis of proteolysis targeting chimeras (PROTACs). It contains a tert-butoxycarbonyl (Boc)-protected aminooxy group and an amino group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a valuable tool in bioconjugation and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Aminooxy Group: The aminooxy group is protected using tert-butoxycarbonyl (Boc) to form Boc-aminooxy.
Polyethylene Glycol (PEG) Coupling: The Boc-aminooxy is then coupled with polyethylene glycol (PEG5) using standard coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Amine Introduction: The final step involves introducing the amine group to the PEG chain, resulting in Boc-Aminooxy-PEG5-amine.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves rigorous quality control measures to maintain consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxime Formation: Boc-Aminooxy-PEG5-amine reacts with aldehydes and ketones to form stable oxime linkages.
Deprotection: The Boc group can be removed under mild acidic conditions to expose the reactive aminooxy group.
Common Reagents and Conditions:
Oxime Formation: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Deprotection: Mild acids like trifluoroacetic acid (TFA) are used to remove the Boc group.
Major Products:
Oxime Linkages: Formed from the reaction with aldehydes or ketones.
Free Aminooxy Group: Obtained after Boc deprotection.
Scientific Research Applications
Chemistry:
Bioconjugation: Used to link biomolecules through oxime formation.
Drug Development: Serves as a linker in the synthesis of PROTACs, aiding in targeted protein degradation
Biology and Medicine:
Protein Degradation: Utilized in PROTACs to selectively degrade target proteins via the ubiquitin-proteasome system.
Industry:
Pharmaceuticals: Employed in the synthesis of complex drug molecules.
Biotechnology: Used in the development of diagnostic tools and therapeutic agents
Mechanism of Action
Mechanism: Boc-Aminooxy-PEG5-amine functions as a linker in PROTACs, connecting two ligands: one for an E3 ubiquitin ligase and the other for the target protein. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .
Molecular Targets and Pathways:
E3 Ubiquitin Ligase: The ligand for the E3 ubiquitin ligase recruits the enzyme to the target protein.
Ubiquitin-Proteasome System: The target protein is ubiquitinated and directed to the proteasome for degradation.
Comparison with Similar Compounds
- Boc-Aminooxy-PEG4-amine
- Boc-Aminooxy-PEG6-amine
- Boc-Aminooxy-PEG3-amine
Uniqueness: Boc-Aminooxy-PEG5-amine offers a balance between hydrophilicity and linker length, making it versatile for various applications. Its unique structure allows for efficient bioconjugation and targeted protein degradation .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O8/c1-17(2,3)27-16(20)19-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-18/h4-15,18H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFVAEAIBJSWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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